D-galactono-1,4-lactone

Vue d'ensemble

Description

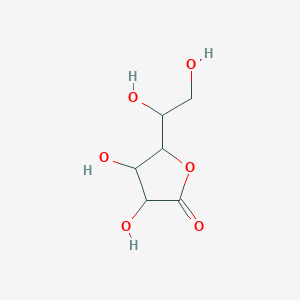

D-galactono-1,4-lactone is a galactonolactone derived from D-galactonic acid. It is a carbohydrate derivative and a polyhydroxy compound that plays a significant role in various biological processes. This compound is known for its involvement in the biosynthesis of ascorbic acid (vitamin C) in plants and some animals .

Applications De Recherche Scientifique

Chemistry

D-Galactono-1,4-lactone serves as a precursor for synthesizing various cyclic monomers and polymers. Its unique structure allows it to participate in polymerization reactions, leading to the development of biodegradable materials.

Biology

In biological research, this compound has been studied for its role as a metabolite in human metabolic pathways. It is involved in carbohydrate metabolism and may influence various enzymatic reactions.

Medicine

The compound exhibits potential therapeutic applications due to its structural similarity to other bioactive lactams. It has been investigated for its ability to inhibit certain enzymes that play roles in bacterial resistance mechanisms, particularly β-lactamases.

Industry

This compound is utilized in the production of biodegradable polymers and other value-added products. Its properties make it suitable for developing environmentally friendly materials that can replace conventional plastics.

Case Studies

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in carbohydrate metabolism. For instance, studies have shown its effectiveness against N-acetylglucosaminidase, an enzyme critical for the hydrolysis of glycoproteins. This inhibition can have implications for diseases related to abnormal glycosylation processes.

Case Study 2: Biodegradable Polymer Development

A study focused on the synthesis of poly(galacto-d-lactone) highlighted the potential of this compound as a building block for biodegradable polymers. The resulting materials exhibited favorable mechanical properties and degradation rates suitable for various applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Lactone form of D-galactose | Human metabolite |

| 2-Acetamido-2-deoxy-D-galactono-1,4-lactone | Acetamido group at C-2 | Enzyme inhibitor |

| D-Mannono-1,4-lactone | Similar lactone structure | Metabolic intermediate |

| N-Acetyl-D-glucosamine | Acetamido group at C-2 | Precursor for glycosaminoglycans |

The uniqueness of this compound lies in its specific roles in carbohydrate metabolism and potential therapeutic effects compared to other structurally similar compounds.

Mécanisme D'action

Target of Action

D-galactono-1,4-lactone (D-GaL) primarily targets the L-galactose pathway of ascorbic acid (AsA) biosynthesis . It is a key intermediate in the biosynthesis of L-ascorbic acid by conversion of D-glucose, both in animals and in plants .

Mode of Action

D-GaL interacts with its targets through enzymatic reactions. It is converted to AsA in the final step of the L-galactose pathway of AsA biosynthesis. This conversion is catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase (GalLDH), which has high specificity and conversion efficiency for D-GaL .

Biochemical Pathways

D-GaL is involved in the L-galactose pathway, one of the four known ascorbate biosynthetic pathways in plants . These pathways converge into two AsA precursors: D-GaL and L-gulono-1,4-lactone . The accumulation of AsA depends mainly on the L-galactose pathway, with the D-galacturonic acid pathway and AsA recycling pathway as secondary pathways .

Result of Action

The primary result of D-GaL’s action is the production of AsA, an essential antioxidant for plants and animals . AsA is involved in various biological processes, including plant cell oxidation, photosynthesis protection, cell division, growth, and signal transduction .

Action Environment

The action of D-GaL can be influenced by various environmental factors. For instance, the activity of GalLDH, the enzyme that catalyzes the conversion of D-GaL to AsA, can be affected by changes in temperature, pH, and the presence of other molecules . .

Analyse Biochimique

Biochemical Properties

D-galactono-1,4-lactone interacts with the enzyme L-galactono-1,4-lactone dehydrogenase (GalLDH), which is a key player in the physiology of plants . This enzyme is located on the inner mitochondrial membrane and converts this compound to ascorbic acid . The GalLDH protein sequence shows a signal peptide at the N-terminus, characteristic of mitochondria .

Cellular Effects

The conversion of this compound to ascorbic acid by GalLDH has significant effects on various types of cells and cellular processes. Ascorbic acid plays a crucial role in plant development and abiotic stress tolerance . It is involved in plant cell oxidation, photosynthesis protection, cell division, growth, and signal transduction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to ascorbic acid by the enzyme GalLDH . This enzyme uses this compound as a substrate and catalyzes its oxidation to ascorbic acid . The enzyme is located in the mitochondria and uses FAD as an electron acceptor .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its conversion to ascorbic acid. The activity of GalLDH, which catalyzes this conversion, is key to the physiology of plants and is possibly involved in the processes which undertake the transport of ascorbate among different organs .

Metabolic Pathways

This compound is involved in the L-ascorbate biosynthesis pathway in plants . This pathway starts with D-glucose and ends with L-ascorbic acid, with this compound being one of the intermediates . The conversion of this compound to ascorbic acid is catalyzed by the enzyme GalLDH .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its conversion to ascorbic acid. The enzyme GalLDH, which catalyzes this conversion, is located in the mitochondria . This suggests that this compound may be transported to the mitochondria for conversion to ascorbic acid.

Subcellular Localization

The subcellular localization of this compound is likely to be in the mitochondria, given that the enzyme that catalyzes its conversion to ascorbic acid, GalLDH, is located in the mitochondria . This suggests that this compound may be directed to the mitochondria for conversion to ascorbic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-galactono-1,4-lactone can be synthesized through the oxidation of D-galactose using bromine (Br2). This method yields this compound, which can be further processed to obtain derivatives protected as acetates, TBDMS ether, or acetonide . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of D-galactose. The process is optimized to produce the compound on a multigram scale with minimal purification steps. The use of mild deacetylation methodologies and reduction of the lactone functionality using K-selectride are also employed in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: D-galactono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into hex-2-enono-1,4-lactones (furan-2-ones) through prolonged benzoylation . Diunsaturated or monounsaturated lactone derivatives can be formed depending on the substitution pattern and reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for oxidation, tosic acid for acetonide formation, and K-selectride for reduction . The reaction conditions vary depending on the desired product, with some reactions requiring specific solvents and temperatures.

Major Products Formed: Major products formed from the reactions of this compound include methyl 2,3:5,6-di-O-isopropylidene-D-galactonate and methyl 2,3:4,5-di-O-isopropylidene-D-galactonate . These products serve as intermediates for the synthesis of various bioactive compounds and natural products.

Comparaison Avec Des Composés Similaires

D-galactono-1,4-lactone is similar to other carbohydrate-based lactones, such as D-gluconolactone and L-gulonolactone. These compounds share similar structural features and participate in analogous biochemical pathways. this compound is unique in its specific role in the biosynthesis of ascorbic acid in plants and some animals . Other similar compounds include D-galactaro-1,4-lactone and D-mannono-1,4-lactone, which also serve as intermediates in various metabolic processes .

Activité Biologique

D-Galactono-1,4-lactone, also known as gamma-D-galactonolactone, is a compound derived from D-galactonic acid and plays a significant role in the biosynthesis of ascorbic acid (vitamin C) in plants. This article explores its biological activity, mechanisms, and implications through various studies and findings.

This compound is classified as a gamma-butyrolactone. It is characterized by its neutral pKa, indicating it is an extremely weak base. Its structure consists of a five-membered aliphatic ring containing four carbon atoms and one oxygen atom, with a ketone group adjacent to the oxygen atom .

Role in Ascorbic Acid Biosynthesis

The primary biological activity of this compound lies in its function as a precursor in the ascorbic acid biosynthesis pathway. Specifically, it is the terminal precursor for vitamin C synthesis in plants, catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase (GLDH). This enzyme facilitates the conversion of L-galactono-1,4-lactone to ascorbate, making it crucial for plant metabolism and stress responses .

Table 1: Enzymatic Pathway Involving this compound

| Step | Enzyme | Product |

|---|---|---|

| 1 | L-Galactose dehydrogenase | L-Galactono-1,4-lactone |

| 2 | L-Galactono-1,4-lactone dehydrogenase | Ascorbate |

Genetic Studies and Mutant Analysis

Research on Arabidopsis thaliana has highlighted the importance of GLDH in both ascorbate biosynthesis and mitochondrial complex I assembly. Mutants lacking GLDH exhibit severe growth defects unless supplemented with ascorbate. This underscores the enzyme's dual role in metabolic pathways and respiratory function .

Case Study: Arabidopsis GLDH Mutants

A study involving T-DNA insertion mutants of the GLDH gene showed that these mutants had delayed germination and chlorotic cotyledons. Supplementation with ascorbate rescued these phenotypes, confirming the essential role of this compound in plant development .

Implications for Stress Tolerance

This compound's role extends beyond basic metabolism; it has been associated with enhanced drought tolerance in wheat. A novel allele of GLDH was found to correlate with reduced stomatal aperture and lower leaf water loss under drought conditions. This suggests that manipulation of this compound levels could be a strategy for improving crop resilience to water stress .

Propriétés

IUPAC Name |

(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-AIHAYLRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904659 | |

| Record name | D-Galactono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-46-2, 2782-07-2 | |

| Record name | Galactono-γ-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactonic acid, gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactonic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galactono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-galactono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.